molecular formula C35H62O3 B107695 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 2082-79-3

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No.: B107695
CAS No.: 2082-79-3
M. Wt: 530.9 g/mol
InChI Key: SSDSCDGVMJFTEQ-UHFFFAOYSA-N
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Description

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a hindered phenolic antioxidant commonly used as a polymer stabilizer. It is known for its ability to prevent the degradation of polymers by inhibiting oxidative processes. This compound is widely used in the plastics industry, particularly in polyethylenes and polypropylene, due to its low volatility and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Butylated hydroxytoluene (BHT)
  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
  • Tris(2,4-di-tert-butylphenyl) phosphite

Uniqueness

Compared to simpler phenolic antioxidants like butylated hydroxytoluene, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is significantly less volatile, making it more suitable for high-temperature applications. Its long octadecyl chain enhances its compatibility with polymers, providing better stabilization and longer-lasting effects .

Properties

IUPAC Name

octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
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InChI

InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDSCDGVMJFTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C35H62O3
Source PubChem
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DSSTOX Substance ID

DTXSID8027456
Record name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Molecular Weight

530.9 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID]
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester
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Record name Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester
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CAS No.

2082-79-3
Record name Antioxidant 1076
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Record name Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester
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Record name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE
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Record name HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER
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Synthesis routes and methods I

Procedure details

In a reactor fitted with a heating/cooling bath, stirrer, thermocouple, nitrogen inlet, a reflux condenser with a trap to collect distilled off methanol, and a vacuum connection are added 438.6 g (1.5 moles, a 5% excess) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and 386.8 g (1.43 moles) of 1-octadecanol. The mixture is heated to 100° C. under nitrogen with stirring. After drying at 100° C. under vacuum (≤5 mm Hg) for 30 minutes, the mixture is heated to 120° C. under nitrogen and 0.05 g (0.0002 mole) of dibutyltin oxide (Fascat® 4201, Elf-Atochem) is added. The vacuum is lowered to 100 mm Hg and the reaction mixture is heated to 185° C. for one hour. The vacuum is slowly lowered to 2 mm Hg over 1.5 hours and kept at that temperature and pressure for another thirty minutes. The vacuum is broken with nitrogen and the reaction mass is cooled to 100° C. The excess methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is removed using a wiped-film evaporator to give the title compound as a white solid containing 30 ppm Sn. Essentially a quantitative yield (99.8) of the ester product is obtained.
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Synthesis routes and methods II

Procedure details

Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate was prepared from 124.8 g (0.427 mole) of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 88.8 g (0.328 mole) of octadecyl alcohol and 0.13 g (0.0007 mole) of monobutyltin oxide. To the solution (214 g) of it was added 35 g of synthetic magnesium silicate (manufactured by Mizusawa Chemical Co.), and the solution was stirred at 60° C. for 0.5 hour. The organic layer wa separated by filtration. The residual tin content was 3 ppm (removal rate: 99.2%).
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124.8 g
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35 g
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Synthesis routes and methods III

Procedure details

DE-A-23 64 121 discloses a further process in which, for example, 2,6-di-tert-butylphenol, n-octadecylalcohol and methyl methacrylate can be reacted directly in the presence of sodium methoxide to give n-octadecyl β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 1 is repeated, but using 382.9 g (1.416 mole) of octadecyl alcohol and 471.3 g (1.612 mole) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and employing 2 ounces (30.1 g) of PROPAK® and 2.5 ounces (69.4 g) of TiS catalyst. The system is brought to reflux at a pressure of 6-8 mm Hg and a temperature of between 190 and 202° C. After 2.5 hours, analysis of the contents of the reaction flask using Gas Chromatography shows a mixture of 51.7 wt % of the title compound, 26.2 wt % of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and 20.8 wt % octadecyl alcohol.
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TiS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Reactant of Route 6
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

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